ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
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Overview
Description
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone, ethyl chloroformate, and ®-1-phenylethylamine.
Formation of Intermediate: Cyclohexanone undergoes a reaction with ethyl chloroformate in the presence of a base to form an intermediate ester.
Amine Addition: The intermediate ester reacts with ®-1-phenylethylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions, automated synthesis, and advanced purification techniques are employed to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2S)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1S,2R)-2-(((S)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
- Ethyl (1R,2S)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride
Uniqueness
Ethyl (1S,2R)-2-((®-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers. The compound’s unique properties make it valuable for research and development in various scientific fields.
Biological Activity
Ethyl (1S,2R)-2-(((R)-1-phenylethyl)amino)cyclohexane-1-carboxylate hydrochloride, also known as (1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochloride, is a chiral compound with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H26ClNO2
- Molecular Weight : 311.85 g/mol
- CAS Number : 1346773-51-0
- IUPAC Name : Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanecarboxylate hydrochloride
The presence of a cyclohexane ring, an ethyl ester group, and an amino group linked to a phenethyl moiety enhances its solubility and stability, crucial for biological applications .
Biological Activity Overview
Research on compounds with similar structures suggests that (1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochloride may exhibit various biological activities, including:
- Anticancer Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the structure can lead to significant improvements in IC50 values against human cervix carcinoma and murine leukemia cells .
- Neurotransmitter Modulation : The phenethylamine component suggests potential interactions with neurotransmitter systems. Compounds with such structures are often investigated for their mood-enhancing properties and effects on the central nervous system .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It is hypothesized that the compound may interact with specific receptors in the brain, potentially influencing dopamine and serotonin pathways. This interaction could lead to mood modulation and other neurological effects .
- Enzymatic Inhibition : The structural components may allow for inhibition of certain enzymes involved in cancer cell proliferation or inflammation pathways. This aspect is critical for developing therapeutic agents targeting these conditions .
Antiproliferative Studies
In vitro studies have been conducted to evaluate the antiproliferative activity of related compounds. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 41 ± 3 |
Compound B | L1210 | 9.6 ± 0.7 |
(1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochloride | TBD | TBD |
These studies indicate that modifications in the chemical structure can lead to enhanced biological activity against cancer cell lines .
Neurotransmitter Interaction Studies
Research has also focused on the interaction of similar compounds with neurotransmitter receptors. These studies reveal:
- Compounds resembling (1S,2R)-ethyl 2-((R)-1-phenylethylamino)cyclohexanecarboxylate hydrochloride have shown promise as modulators of serotonin receptors.
- Potential implications for treating mood disorders or anxiety-related conditions have been suggested based on preliminary findings.
Properties
Molecular Formula |
C17H26ClNO2 |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl 2-(1-phenylethylamino)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H |
InChI Key |
QEPMKQQWRZBOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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